molecular formula C8H14O3 B139208 1-Methyl-4-propan-2-yl-2,3,7-trioxabicyclo[2.2.1]heptane CAS No. 129976-73-4

1-Methyl-4-propan-2-yl-2,3,7-trioxabicyclo[2.2.1]heptane

Cat. No. B139208
M. Wt: 158.19 g/mol
InChI Key: SZPVZQBLGJJGLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-propan-2-yl-2,3,7-trioxabicyclo[2.2.1]heptane, also known as MPTP, is a synthetic compound that has been extensively studied for its scientific research applications. MPTP is a bicyclic compound that contains an oxygen bridge between two carbon atoms, making it a heterocyclic compound. This compound is of great interest to researchers due to its ability to selectively damage dopaminergic neurons, which are the cells that produce dopamine in the brain. This property has led to the use of MPTP as a model compound for studying Parkinson's disease.

Mechanism Of Action

1-Methyl-4-propan-2-yl-2,3,7-trioxabicyclo[2.2.1]heptane is selectively taken up by dopaminergic neurons in the brain, where it is metabolized to its active form, 1-methyl-4-phenylpyridinium (MPP+), by the enzyme monoamine oxidase-B (MAO-B). MPP+ is a potent inhibitor of the mitochondrial electron transport chain, leading to a decrease in ATP production and an increase in oxidative stress. This ultimately leads to the selective death of dopaminergic neurons.

Biochemical And Physiological Effects

The selective death of dopaminergic neurons caused by 1-Methyl-4-propan-2-yl-2,3,7-trioxabicyclo[2.2.1]heptane leads to a decrease in dopamine production in the brain. This decrease in dopamine production is responsible for the motor symptoms of Parkinson's disease, such as tremors, rigidity, and bradykinesia. 1-Methyl-4-propan-2-yl-2,3,7-trioxabicyclo[2.2.1]heptane has also been shown to cause non-motor symptoms of Parkinson's disease, such as cognitive impairment and depression.

Advantages And Limitations For Lab Experiments

1-Methyl-4-propan-2-yl-2,3,7-trioxabicyclo[2.2.1]heptane has several advantages as a model compound for studying Parkinson's disease. It selectively damages dopaminergic neurons, leading to a decrease in dopamine production, which is the hallmark of Parkinson's disease. This property makes it an ideal model compound for studying the disease. However, 1-Methyl-4-propan-2-yl-2,3,7-trioxabicyclo[2.2.1]heptane has several limitations as a model compound. It is a synthetic compound and does not occur naturally in the body, which limits its relevance to the disease. Additionally, 1-Methyl-4-propan-2-yl-2,3,7-trioxabicyclo[2.2.1]heptane only causes a partial loss of dopaminergic neurons, which may not accurately reflect the complete loss of neurons seen in Parkinson's disease.

Future Directions

There are several future directions for research on 1-Methyl-4-propan-2-yl-2,3,7-trioxabicyclo[2.2.1]heptane. One area of research is the development of new compounds that selectively target dopaminergic neurons, without the toxic effects of 1-Methyl-4-propan-2-yl-2,3,7-trioxabicyclo[2.2.1]heptane. Another area of research is the use of 1-Methyl-4-propan-2-yl-2,3,7-trioxabicyclo[2.2.1]heptane as a model compound for studying other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease. Additionally, research is needed to better understand the non-motor symptoms of Parkinson's disease caused by 1-Methyl-4-propan-2-yl-2,3,7-trioxabicyclo[2.2.1]heptane, such as cognitive impairment and depression.

Synthesis Methods

1-Methyl-4-propan-2-yl-2,3,7-trioxabicyclo[2.2.1]heptane is synthesized by the reaction of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (1-Methyl-4-propan-2-yl-2,3,7-trioxabicyclo[2.2.1]heptane) with isobutyraldehyde in the presence of a Lewis acid catalyst. The reaction proceeds through a Diels-Alder cycloaddition reaction, which results in the formation of 1-Methyl-4-propan-2-yl-2,3,7-trioxabicyclo[2.2.1]heptane.

Scientific Research Applications

1-Methyl-4-propan-2-yl-2,3,7-trioxabicyclo[2.2.1]heptane has been extensively studied for its scientific research applications, particularly in the field of Parkinson's disease research. 1-Methyl-4-propan-2-yl-2,3,7-trioxabicyclo[2.2.1]heptane selectively damages dopaminergic neurons in the substantia nigra region of the brain, leading to a decrease in dopamine production. This property has led to the use of 1-Methyl-4-propan-2-yl-2,3,7-trioxabicyclo[2.2.1]heptane as a model compound for studying Parkinson's disease.

properties

CAS RN

129976-73-4

Product Name

1-Methyl-4-propan-2-yl-2,3,7-trioxabicyclo[2.2.1]heptane

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

1-methyl-4-propan-2-yl-2,3,7-trioxabicyclo[2.2.1]heptane

InChI

InChI=1S/C8H14O3/c1-6(2)8-5-4-7(3,9-8)10-11-8/h6H,4-5H2,1-3H3

InChI Key

SZPVZQBLGJJGLX-UHFFFAOYSA-N

SMILES

CC(C)C12CCC(O1)(OO2)C

Canonical SMILES

CC(C)C12CCC(O1)(OO2)C

synonyms

2,3,7-Trioxabicyclo[2.2.1]heptane,1-methyl-4-(1-methylethyl)-(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.